molecular formula C19H28N4O5S B2784242 6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione CAS No. 1798035-26-3

6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione

Cat. No. B2784242
CAS RN: 1798035-26-3
M. Wt: 424.52
InChI Key: XTRNZTAZDGDDPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-(isobutylsulfonyl)azetidine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione is a useful research compound. Its molecular formula is C19H28N4O5S and its molecular weight is 424.52. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Research has focused on the synthesis and electrophilic substitution reactions of pyrrolopyrimidines, exploring the reactivity of these compounds under different conditions. For instance, Tsupak et al. (1994) studied the electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione, finding that halogenation, aminomethylation, acylation, and azo coupling primarily occur at specific positions on the pyrrole ring, showcasing the synthetic versatility of pyrrolopyrimidine derivatives for further chemical modifications (Tsupak, Tkachenko, & Pozharskii, 1994).

Potential Biological Activities

The exploration of pyrimidine derivatives for their antiviral and anticancer properties has been a significant area of research. For example, El-Etrawy and Abdel-Rahman (2010) synthesized 6-(1H-1,2,3-triazol-1-yl)pyrimidine-2,4(1H,3H)-dione derivatives and evaluated their antiviral activities, indicating the potential for developing novel therapeutics based on pyrimidine scaffolds (El-Etrawy & Abdel-Rahman, 2010).

Antitumor Evaluation

Krištafor et al. (2011) investigated the synthesis of pyrimidine derivatives bearing isobutyl and isobutenyl side chains and examined their in vitro effects on tumor cell lines. This research highlighted the anticancer potential of structurally modified pyrimidines in interfering with tumor cell proliferation, survival, and metastatic formation, providing insights into the design of new anticancer agents based on pyrimidine scaffolds (Krištafor et al., 2011).

Chemical Transformations and Functionalization

The creation of novel heterocyclic compounds through the transformation and functionalization of pyrimidine derivatives has been an area of keen interest. Studies have developed methods for constructing substituted pyrimido[4,5-d]pyrimidines, demonstrating the feasibility of generating diverse heterocyclic systems with potential applications in various fields, including pharmaceuticals and materials science (Hamama, Ismail, Al-Saman, & Zoorob, 2012).

properties

IUPAC Name

1,3-dimethyl-6-[3-(2-methylpropylsulfonyl)azetidine-1-carbonyl]-7-propylpyrrolo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N4O5S/c1-6-7-23-15(8-14-16(23)20(4)19(26)21(5)17(14)24)18(25)22-9-13(10-22)29(27,28)11-12(2)3/h8,12-13H,6-7,9-11H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRNZTAZDGDDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)N3CC(C3)S(=O)(=O)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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